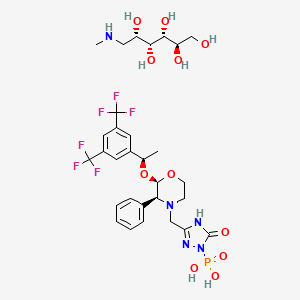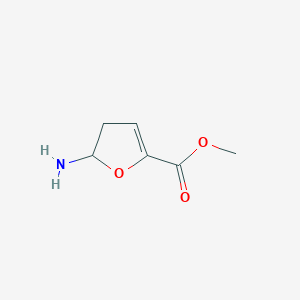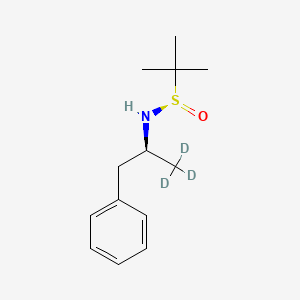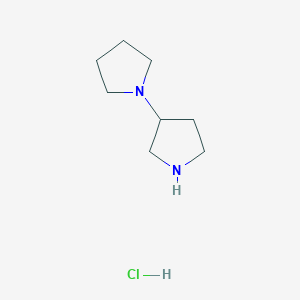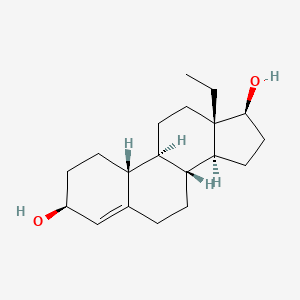
18-Methyl bolandiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Methyl bolandiol: is a synthetic anabolic steroid with the molecular formula C19H30O2 and a molecular weight of 290.44 g/mol . It is a derivative of bolandiol, known for its androgenic, estrogenic, and progestational activities. This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methyl bolandiol typically involves the chemical modification of bolandiol. The process includes several steps such as hydroxylation and methylation under controlled conditions. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process is carried out in specialized facilities equipped with the necessary safety and quality control measures .
Chemical Reactions Analysis
Types of Reactions: 18-Methyl bolandiol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired product, often involving catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, methylated, and substituted derivatives of this compound .
Scientific Research Applications
Mechanism of Action
18-Methyl bolandiol exerts its effects by binding to androgen, estrogen, and progestin receptors. It has a lower affinity for these receptors compared to other steroids but still exhibits significant biological activity . The compound stimulates anabolic processes, leading to increased muscle mass and bone density. It also influences hormone levels by suppressing gonadotropins and endogenous testosterone production .
Comparison with Similar Compounds
Bolandiol: The parent compound with similar anabolic and androgenic properties.
Nandrolone: Another anabolic steroid with potent muscle-building effects.
Testosterone: The primary male sex hormone with significant anabolic and androgenic activities.
Uniqueness: 18-Methyl bolandiol is unique due to its balanced androgenic, estrogenic, and progestational activities, making it a versatile compound for research purposes .
Properties
Molecular Formula |
C19H30O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-13-ethyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,13-18,20-21H,2-10H2,1H3/t13-,14-,15+,16+,17-,18-,19-/m0/s1 |
InChI Key |
KXBFVYQMAZRJSI-IGYHUTEBSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@H](CC[C@H]34)O |
Canonical SMILES |
CCC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


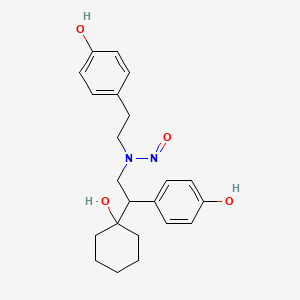
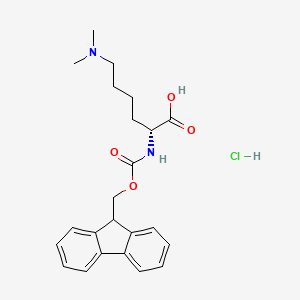
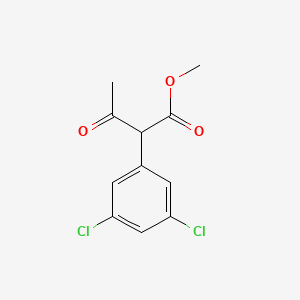
![N-Acetyl-D-[2,3-13C2]neuraminic Acid](/img/structure/B13845764.png)
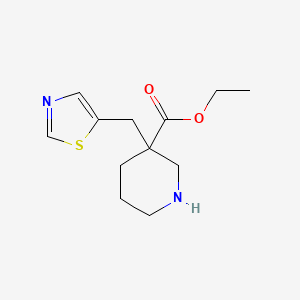

![1-(5-(3-(6-Amino-2-methylpyrimidin-4-yl)imidazo[1,2-b]pyridazin-2-ylamino)pyridin-2-yl)azetidin-3-ol](/img/structure/B13845781.png)
![methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13845785.png)
![2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide](/img/structure/B13845787.png)
![5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13845794.png)
